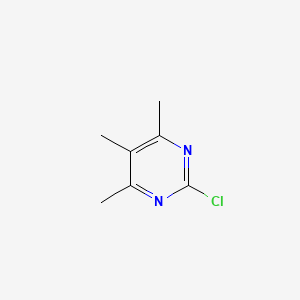![molecular formula C19H16N4O4 B2427197 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide CAS No. 941941-14-6](/img/structure/B2427197.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MN-64 and has been the subject of several studies exploring its synthesis, mechanism of action, and potential applications.
Scientific Research Applications
Alternative Synthetic Pathways and Molecular Structures
- Nitrones, which are structurally related to N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide, are pivotal in synthesizing natural and biologically active compounds. They are utilized as spin-trap reagents and therapeutic agents, highlighting their importance in various synthetic strategies and fundamental studies (Safin et al., 2017).
Synthetic Derivatives and Their Characterizations
- N,N-diacylaniline derivatives, which bear a resemblance to the molecular structure of this compound, have been synthesized and characterized, providing a foundation for understanding similar compounds' properties (Al‐Sehemi et al., 2017).
- N-phenyl-benzamides, closely related to this compound, have been studied for their corrosion inhibition properties on mild steel, indicating their potential in material preservation (Mishra et al., 2018).
Biological Activities and Molecular Interactions
- Derivatives structurally akin to this compound have demonstrated antimicrobial activity, revealing their therapeutic potential in treating microbial diseases (Desai et al., 2013).
- Studies on N-phenylalkoxyamine, related to this compound, have shed light on their application in polymerization processes, indicating their utility in material science (Greene & Grubbs, 2010).
properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-11-14(5-9-17(12)23(25)26)19(24)20-15-6-3-13(4-7-15)16-8-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIPRFNZPADZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


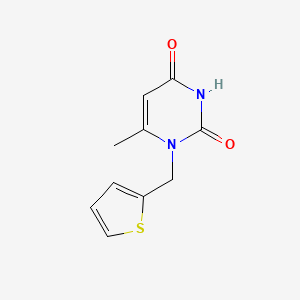
![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)
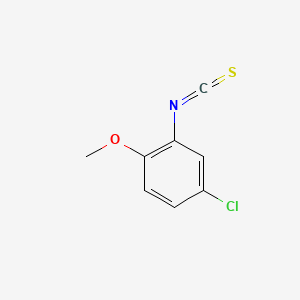
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427121.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide](/img/structure/B2427123.png)

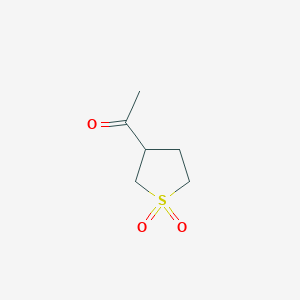
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2427128.png)
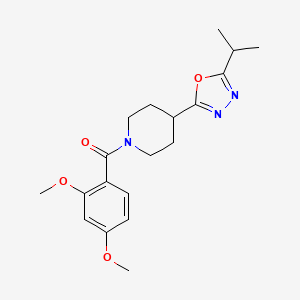
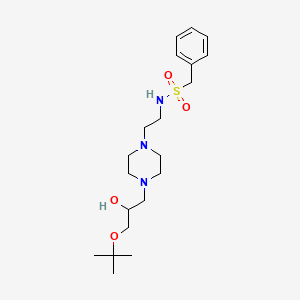
![2-[[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]amino]-3-thiophenecarboxamide](/img/structure/B2427136.png)
